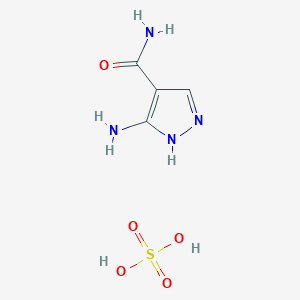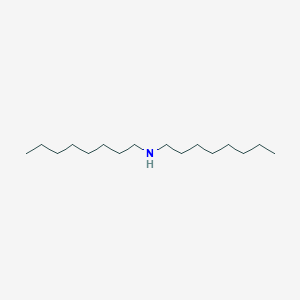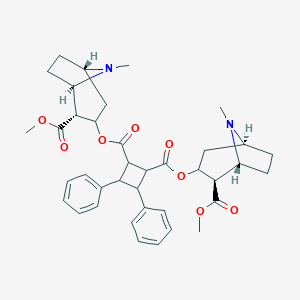
delta-Truxilline
- 点击“快速查询”以从我们的专家团队获取报价。
- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。
描述
Delta-Truxilline, also known as 8,9-didehydro-4-methoxy-5-methylthioergoline, is a naturally occurring alkaloid that belongs to the ergoline family. It is found in various species of fungi and has been the subject of extensive scientific research due to its potential therapeutic applications. Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of delta-Truxilline is not fully understood, but it is believed to act through a variety of pathways. It has been found to interact with various receptors in the body, including dopamine and serotonin receptors, and may also act as an antioxidant and anti-inflammatory agent.
生化和生理效应
Delta-Truxilline has been found to exhibit a range of biochemical and physiological effects. It has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against cellular damage and inflammation. It has also been found to exhibit neuroprotective properties, which may help to protect against neurological damage and degeneration. Additionally, delta-Truxilline has been found to exhibit anticancer activity, making it a promising candidate for further investigation in the treatment of cancer.
实验室实验的优点和局限性
One of the advantages of using delta-Truxilline in lab experiments is that it is a naturally occurring compound, which may make it more biologically relevant than synthetic compounds. Additionally, delta-Truxilline has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for investigating various pathways and mechanisms. However, one limitation of using delta-Truxilline in lab experiments is that it may be difficult to obtain in large quantities, as it is found in relatively low concentrations in natural sources.
未来方向
There are many potential future directions for research on delta-Truxilline. One area of interest is its potential use in the treatment of various types of cancer, as it has been found to exhibit anticancer activity. Additionally, further investigation is needed to fully understand the mechanism of action of delta-Truxilline and its interactions with various receptors in the body. Other potential future directions for research on delta-Truxilline include its use in the treatment of neurodegenerative diseases, as well as its potential as an antioxidant and anti-inflammatory agent.
合成方法
Delta-Truxilline can be synthesized through a variety of methods, including chemical synthesis and isolation from natural sources. Chemical synthesis involves the use of various reagents and catalysts to produce the compound, while isolation from natural sources involves the extraction and purification of delta-Truxilline from fungi or other sources.
科研应用
Delta-Truxilline has been the subject of numerous scientific studies due to its potential therapeutic applications. Research has shown that delta-Truxilline exhibits a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. It has also been found to exhibit anticancer activity and has been investigated for its potential use in the treatment of various types of cancer.
性质
CAS 编号 |
113350-52-0 |
|---|---|
产品名称 |
delta-Truxilline |
分子式 |
C38H46N2O8 |
分子量 |
658.8 g/mol |
IUPAC 名称 |
bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,4-diphenylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29?,30?,31+,32+,33?,34?/m0/s1 |
InChI 键 |
SYSWFFZJNZSEIZ-HEEFFJJLSA-N |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)C3C(C(C3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
规范 SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |
产品来源 |
United States |
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



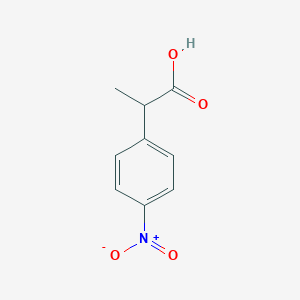
![N-[3-(4-Chloro-3-methyl-1H-pyrazol-5-ylamino)-2-methyl-3-[(4-methylphenylsulfonyl)oxyimino]propyl]phthalimide](/img/structure/B51987.png)
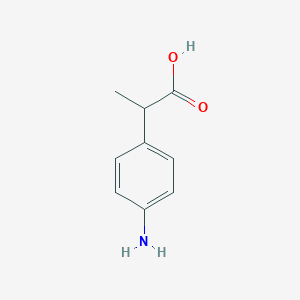
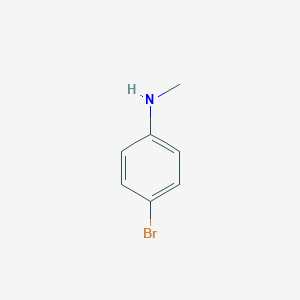
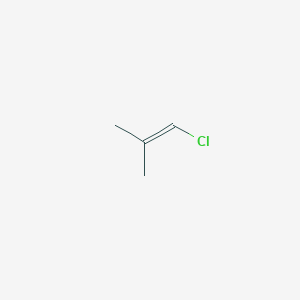

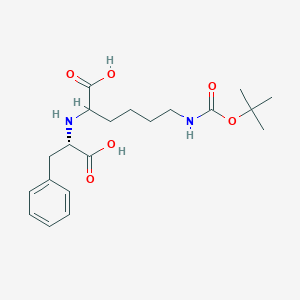
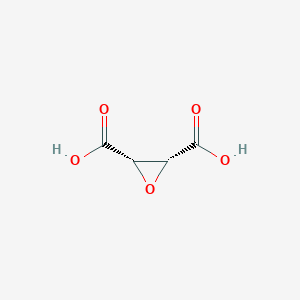
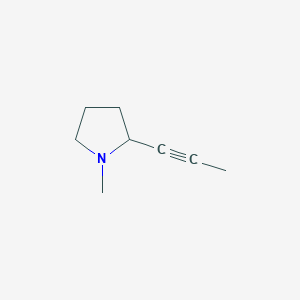
![N-[2-[4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B52001.png)
![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
